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Compound Name:
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carbonitrile

CAS No.: 35699-00-4

Cat. No.: B1435659

Get Quote

Target Audience: Cell Biologists, Chemical Biologists, and Drug Development Scientists Focus

Areas: Covalent Immunoproteasome Inhibition & Bioorthogonal Click Chemistry

Introduction & Mechanistic Rationale
The development of small-molecule electrophiles has revolutionized targeted covalent

inhibition and live-cell bioconjugation. Among these, the benzoxazole-2-carbonitrile scaffold has

emerged as a highly versatile, fragment-sized warhead[1]. By introducing a strongly electron-

withdrawing nitro group at the 5-position, 5-nitro-1,3-benzoxazole-2-carbonitrile (CAS:

35699-00-4) exhibits significantly enhanced electrophilicity at the C2-carbonitrile carbon.

This precise tuning of the lowest unoccupied molecular orbital (LUMO) enables two distinct,

highly valuable cellular applications:

Targeted Covalent Inhibition: Rapid, reversible/irreversible engagement with the catalytic

threonine (Thr1) of the immunoproteasome β5i subunit, a major target in multiple myeloma

and autoimmune diseases[2].
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Bioorthogonal Click Chemistry: Ultrafast condensation with 1,2-aminothiols (e.g., N-terminal

cysteines) to form extremely stable thiazoline linkages in living cells[3].

Causality in Chemical Biology
Understanding the reactivity of the 5-nitro-substituted warhead is critical for assay design.

Because the carbonitrile is highly activated, it is susceptible to premature quenching by

exogenous nucleophiles. Therefore, experimental workflows must strictly exclude non-essential

thiols (like DTT or β-mercaptoethanol) from buffers to preserve the structural integrity of the

probe prior to target engagement.

5-Nitro-1,3-benzoxazole-2-carbonitrile
(Highly Electrophilic Nitrile)

Immunoproteasome β5i
(Catalytic Thr1-OH)

 Nucleophilic Attack

N-Terminal Cysteine
(1,2-Aminothiol)

 Bioorthogonal Click

Covalent Adduct
(Enzyme Inhibition)

Thiazoline Ring
(Stable Bioconjugate)

Click to download full resolution via product page

Mechanistic pathways of 5-Nitro-1,3-benzoxazole-2-carbonitrile targeting nucleophilic

residues.

Quantitative Data Summary
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The addition of the 5-nitro group fundamentally alters the kinetic profile of the benzoxazole

core. Table 1 summarizes the impact of this substitution, demonstrating why the 5-nitro

derivative is preferred for rapid cell-based assays[1],[3].

Table 1: Comparative Kinetic and Inhibitory Parameters

Parameter
Unsubstituted
Benzoxazole-2-carbonitrile

5-Nitro-1,3-benzoxazole-2-
carbonitrile

Warhead Electrophilicity Moderate
High (Activated by 5-NO₂

EWG)

β5i Inhibitory Potency (IC₅₀) ~83 µM < 10 µM

Cys Click Reactivity (k₂) < 1 M⁻¹s⁻¹ > 5 M⁻¹s⁻¹ (Rapid Labeling)

Aqueous Stability (pH 7.4) High (t₁/₂ > 24h) Moderate (t₁/₂ ~ 6-8h)

Primary Assay Utility Baseline structural fragment
Live-cell imaging & potent

inhibition

Protocol 1: Live-Cell Immunoproteasome β5i
Inhibition Assay
This assay quantifies the intracellular target engagement of 5-nitro-1,3-benzoxazole-2-
carbonitrile with the β5i subunit. We utilize MM.1S (multiple myeloma) cells due to their high

basal expression of the immunoproteasome[2].

Self-Validating Assay Design
To ensure trustworthiness, this protocol incorporates a self-validating control system:

Positive Control: PR-957 (ONX 0914), a highly selective β5i inhibitor, to define maximum

target inhibition.

Negative Control: 0.1% DMSO vehicle to establish baseline proteolytic activity.

Buffer Causality: Lysis buffers are formulated without DTT or EDTA. DTT will chemically

neutralize the carbonitrile warhead, while EDTA can strip essential divalent cations required
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for proteasome stability.

Step-by-Step Methodology
Cell Seeding:

Culture MM.1S cells in RPMI-1640 supplemented with 10% FBS.

Seed cells at a density of

cells/well in a 96-well opaque black plate.

Compound Treatment:

Prepare a 10 mM stock of 5-nitro-1,3-benzoxazole-2-carbonitrile in anhydrous DMSO.

Treat cells with a concentration gradient (0.1 µM to 50 µM) of the compound. Include PR-

957 (1 µM) as a positive control.

Incubate for 2 hours at 37°C, 5% CO₂.

Thiol-Free Lysis:

Centrifuge the plate (300 × g, 5 min) and carefully remove the media.

Add 50 µL of Thiol-Free Lysis Buffer (50 mM HEPES pH 7.5, 5 mM MgCl₂, 0.1% CHAPS,

1 mM ATP). Do not add protease inhibitor cocktails containing PMSF, as they will

irreversibly block the proteasome.

Incubate on ice for 15 minutes.

Fluorogenic Substrate Cleavage:

Add 50 µL of assay buffer containing 100 µM of the chymotrypsin-like substrate Suc-LLVY-

AMC (final concentration 50 µM).

Incubate at 37°C for 60 minutes in the dark.

Data Acquisition:

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 4 / 8 Tech Support

https://www.benchchem.com/product/b1435659/docs?utm_src=pdf-body#application-note-cell-based-assays-using-5-nitro-1-3-benzoxazole-2-carbonitrile
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1435659?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Measure fluorescence using a microplate reader (Excitation: 360 nm, Emission: 460 nm).

Calculate the IC₅₀ using non-linear regression (four-parameter logistic curve).
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Step-by-step workflow for the cell-based immunoproteasome β5i inhibition assay.

Protocol 2: Bioorthogonal Click Labeling of N-
Terminal Cysteines
The 2-carbonitrile group undergoes a highly specific, biocompatible condensation with 1,2-

aminothiols (N-terminal cysteines) to form a thiazoline ring[3]. This protocol details the live-cell

labeling of a recombinant protein engineered with an N-terminal cysteine tag.

Expert Insight on Reaction Causality
The reaction rate is highly pH-dependent. At pH 7.4, the N-terminal amino group is in dynamic

equilibrium between its protonated (inactive) and unprotonated (nucleophilic) states. The strong

electron-withdrawing nature of the 5-nitro group compensates for the lower concentration of the

unprotonated amine at physiological pH, driving the click reaction forward at rates exceeding 5

M⁻¹s⁻¹ without requiring toxic catalysts.

Step-by-Step Methodology
Construct Expression:

Transfect HEK293T cells with a plasmid encoding your protein of interest fused to an N-

terminal Cys-tag (e.g., Cys-Gly-Ser-Protein) behind a TEV protease cleavage site.

In Situ Cleavage (Optional but Recommended):
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Co-express TEV protease to expose the reactive N-terminal cysteine intracellularly.

Live-Cell Labeling:

Wash cells twice with warm PBS (pH 7.4) to remove serum proteins that may contain free

thiols.

Dilute 5-nitro-1,3-benzoxazole-2-carbonitrile (conjugated to a fluorophore or biotin via a

linker, if applicable) to 10 µM in Opti-MEM.

Incubate cells with the labeling solution for 30 minutes at 37°C. Validation Control: Include

a Cys1Ala (C1A) mutant expressing cell line to verify that labeling is strictly dependent on

the 1,2-aminothiol interaction.

Washing and Fixation:

Remove the labeling media and wash cells rigorously 3 times with PBS containing 1%

BSA to quench unreacted probe.

Fix cells with 4% paraformaldehyde for 15 minutes at room temperature.

Downstream Analysis:

Analyze via confocal microscopy or lyse the cells for in-gel fluorescence/Western blotting.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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